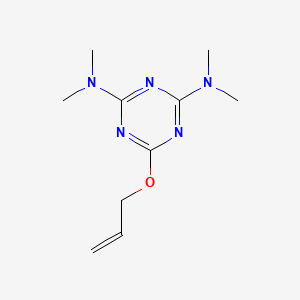
6-(allyloxy)-N,N,N',N'-tetramethyl-1,3,5-triazine-2,4-diamine
Overview
Description
6-(Allyloxy)-N,N,N',N'-tetramethyl-1,3,5-triazine-2,4-diamine, also known as AAL-TA-NH2, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 6-(allyloxy)-N,N,N',N'-tetramethyl-1,3,5-triazine-2,4-diamine is not fully understood. However, studies have suggested that this compound may induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This pathway involves the release of cytochrome c from the mitochondria, which triggers a cascade of events leading to cell death. This compound may also inhibit tumor growth by suppressing angiogenesis, the process by which new blood vessels are formed to supply nutrients to the tumor.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound can induce changes in gene expression and protein activity. Physiologically, this compound can affect cell proliferation, migration, and differentiation. Studies have also shown that this compound can affect the immune system, specifically by modulating the activity of immune cells such as T cells and natural killer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 6-(allyloxy)-N,N,N',N'-tetramethyl-1,3,5-triazine-2,4-diamine in lab experiments is its versatility. This compound can be used in a variety of applications, including biomedical research, materials science, and catalysis. Another advantage is its stability. This compound is relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of using this compound is its toxicity. This compound has been shown to be toxic to cells at high concentrations, which can limit its use in certain applications.
Future Directions
There are several future directions for the study of 6-(allyloxy)-N,N,N',N'-tetramethyl-1,3,5-triazine-2,4-diamine. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the investigation of the structure-activity relationship of this compound, which can provide insights into its mechanism of action and potential applications. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in vivo, which can ultimately lead to its development as a therapeutic agent for various diseases.
Scientific Research Applications
6-(allyloxy)-N,N,N',N'-tetramethyl-1,3,5-triazine-2,4-diamine has been studied for its potential applications in various fields, including biomedical research, materials science, and catalysis. In biomedical research, this compound has been investigated for its anti-cancer properties. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth. In materials science, this compound has been used as a building block for the synthesis of functional materials, including polymers and nanoparticles. In catalysis, this compound has been used as a catalyst for various reactions, including the oxidation of alcohols and the synthesis of imines.
properties
IUPAC Name |
2-N,2-N,4-N,4-N-tetramethyl-6-prop-2-enoxy-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O/c1-6-7-16-10-12-8(14(2)3)11-9(13-10)15(4)5/h6H,1,7H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZRRYMFUJKQJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)OCC=C)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-isobutyl-6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4704857.png)
![1-[(3-methylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B4704863.png)

![6-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4704881.png)
![ethyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B4704893.png)
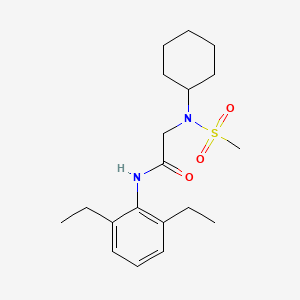
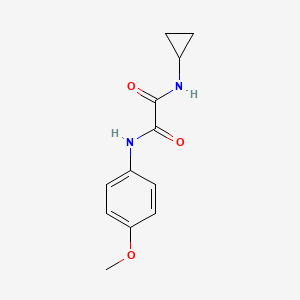
![4-(4-chlorobenzoyl)-2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B4704900.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B4704922.png)
![3-[3-(cyclohexylamino)propyl]-4(3H)-quinazolinone](/img/structure/B4704932.png)
![2-methoxy-N-methyl-5-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4704933.png)
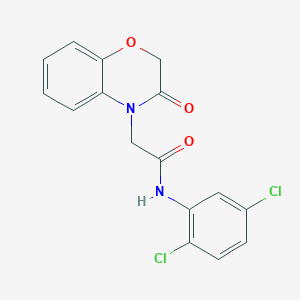
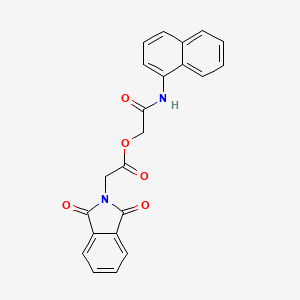
![ethyl 1-[(5-acetyl-3-thienyl)methyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B4704952.png)